N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide
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Overview
Description
N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring, a cyclohexyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents on the piperidine or pyridine rings, leading to derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: It can serve as a tool compound for studying the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide include other piperidine derivatives and pyridine-containing molecules. Examples include:
- N-cyclohexyl-4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide
- N-cyclohexyl-4-{[(4-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activity and pharmacokinetic properties compared to similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-cyclohexyl-4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-15-13-20-10-7-18(15)24-14-16-8-11-22(12-9-16)19(23)21-17-5-3-2-4-6-17/h7,10,13,16-17H,2-6,8-9,11-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVPLVWVWMKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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